

Independent Research and Comparative Guide for AT-1002 TFA

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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B10814246

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This guide provides an objective comparison of MedChemExpress (MCE) **AT-1002 TFA** with other potential market alternatives. The content is structured to assist researchers, scientists, and drug development professionals in making informed decisions by presenting supporting experimental data and detailed protocols.

Introduction to AT-1002

AT-1002 is a synthetic 6-mer peptide that functions as a regulator of tight junctions and an absorption enhancer.[1][2] It belongs to a class of compounds that can reversibly increase the paracellular transport of molecules across epithelial barriers. The mechanism of action involves the redistribution of the tight junction protein ZO-1 away from cell junctions, the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways, and an increase in ZO-1 tyrosine phosphorylation, leading to the rearrangement of actin filaments.[3] These cellular changes result in a reversible decrease in transepithelial electrical resistance (TEER) and an increase in paracellular permeability.[3]

Comparative Analysis of AT-1002 TFA

The quality and purity of a research chemical are paramount for reproducible experimental results. Below is a comparative summary of key quality control parameters for **AT-1002 TFA** from MedChemExpress and two other representative suppliers.

Disclaimer: The data for "Supplier A" and "Supplier B" is hypothetical and for illustrative purposes only, designed to highlight key comparison points. Researchers should always

request and verify Certificates of Analysis from their chosen supplier.

Parameter	MedChemExpress (MCE)	Supplier A (Hypothetical)	Supplier B (Hypothetical)
Purity (HPLC)	≥98%	≥95%	≥99% (Sequencing Grade)
Identity (LC-MS)	Conforms to structure	Conforms to structure	Conforms to structure
Biological Activity (TEER Assay)	EC ₅₀ = 1.5 mg/mL	EC ₅₀ = 2.1 mg/mL	EC ₅₀ = 1.4 mg/mL
Endotoxin Level	< 1.0 EU/μg	< 1.0 EU/μg	< 0.1 EU/μg
TFA Content (NMR)	<15%	Not Specified	<10%
Independent Citations	Cited in 30,000+ publications (for all MCE products)[4]	Limited	Numerous (for sequencing applications)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key analytical and functional assays for **AT-1002 TFA**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the **AT-1002 TFA** peptide.
- Instrumentation: A standard HPLC system with a C18 reverse-phase column.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Protocol:
 - Prepare a 1 mg/mL stock solution of **AT-1002 TFA** in water.

- Inject 10 μ L of the solution onto the C18 column.
- Run a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
- Monitor the elution profile at a wavelength of 220 nm.
- Calculate purity by integrating the area of the main peptide peak relative to the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: To confirm the molecular weight and therefore the identity of the AT-1002 peptide.
- Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
- Protocol:
 - Utilize the same HPLC method as described above to separate the peptide.
 - Direct the eluent from the HPLC into the ESI-MS source.
 - Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 200-1500.
 - Compare the observed m/z value of the main peak with the calculated theoretical molecular weight of AT-1002.

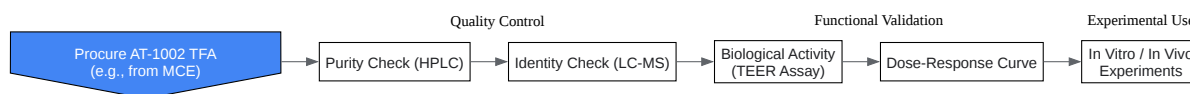
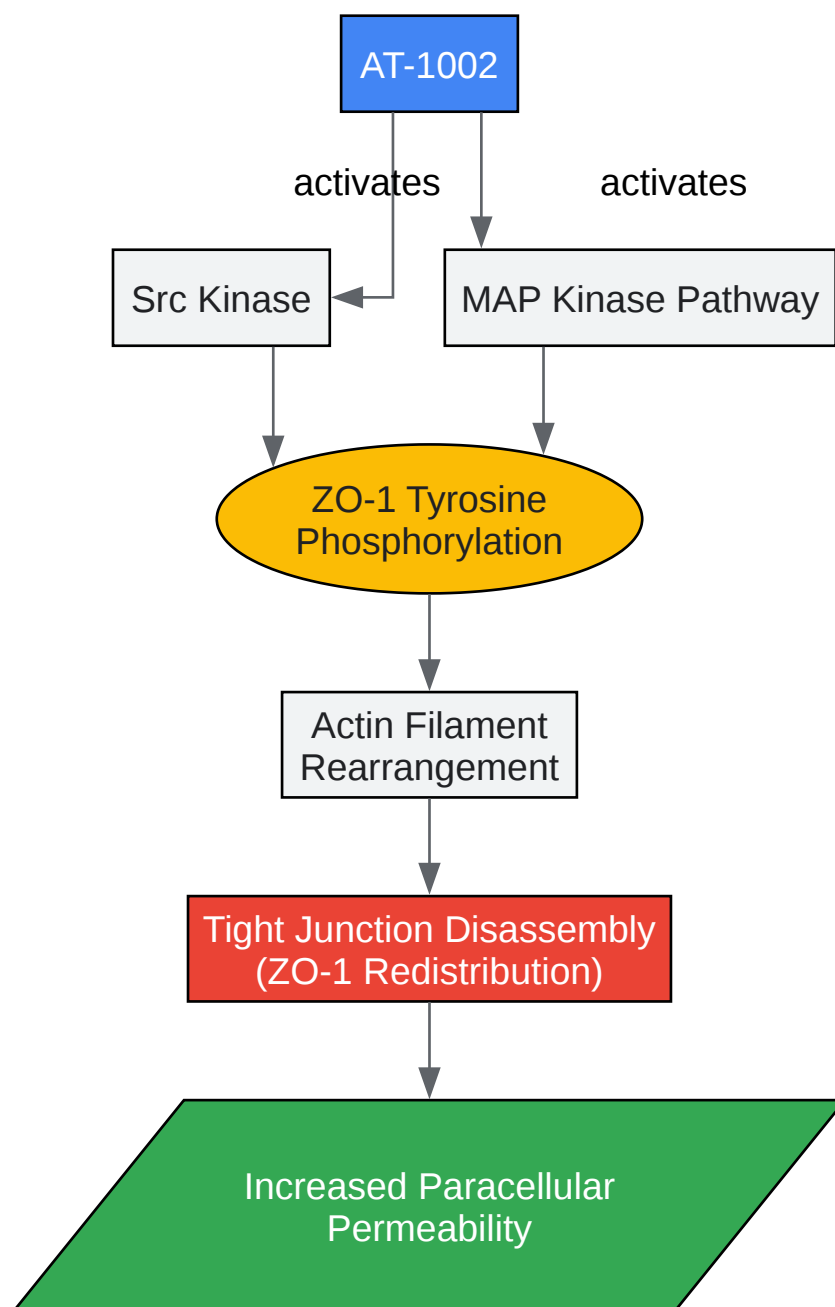
Functional Activity by Transepithelial Electrical Resistance (TEER) Assay

- Purpose: To measure the ability of **AT-1002 TFA** to modulate tight junction permeability in an epithelial cell monolayer.
- Cell Line: Caco-2 cells.
- Protocol:

- Seed Caco-2 cells on a permeable Transwell insert and culture until a confluent monolayer with high TEER is formed (typically $>500 \Omega \cdot \text{cm}^2$).
- Prepare serial dilutions of **AT-1002 TFA** (e.g., 0 to 5 mg/mL) in cell culture medium.[\[2\]](#)
- Measure the baseline TEER of the Caco-2 monolayers.
- Replace the medium in the apical chamber of the Transwell with the **AT-1002 TFA** dilutions.
- Incubate for a defined period (e.g., 3 hours).[\[2\]](#)
- Measure the TEER at the end of the incubation period.
- Calculate the percentage drop in TEER relative to the vehicle control and determine the EC_{50} value.

Visualized Data and Workflows

Diagrams are provided below to illustrate the signaling pathway of AT-1002 and a general workflow for its experimental validation.



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